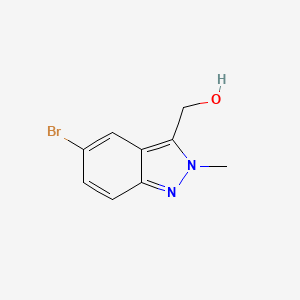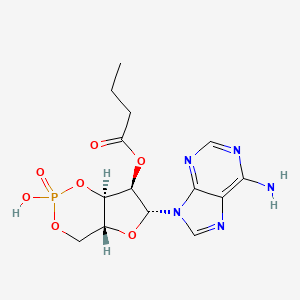![molecular formula C35H70N2O3 B12093734 1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea, also known as C6-urea-ceramide, is an organic compound with the molecular formula C25H50N2O3 and a molecular weight of 426.68 g/mol . It is a long-chain fatty acid compound that plays a significant role in cellular signaling, apoptosis, and inflammatory responses .
Preparation Methods
. it is known that this compound is typically synthesized in a laboratory setting under controlled conditions. Industrial production methods for this compound are also not widely reported, indicating that it may be primarily used for research purposes rather than large-scale industrial applications .
Chemical Reactions Analysis
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the hydroxyl and urea functional groups .
Scientific Research Applications
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the behavior of long-chain fatty acids and their derivatives . In biology, it plays a role in cellular signaling pathways and is involved in processes such as apoptosis and autophagy . In medicine, it has been studied for its potential therapeutic effects, including its ability to decrease the viability of human colon cancer cell lines and enhance apoptosis and autophagic flux .
Mechanism of Action
The mechanism of action of D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea involves its role as an inhibitor of N-acylsphingosine amidohydrolase 1 (ASAH2) . By inhibiting ASAH2, this compound helps to decrease the viability of human colon cancer cell lines and enhances apoptosis and autophagic flux . The molecular targets and pathways involved in its mechanism of action include the modulation of sphingolipid metabolism and the regulation of cellular signaling pathways related to apoptosis and autophagy .
Comparison with Similar Compounds
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea is similar to other ceramide compounds, such as C16-urea-ceramide and C18-urea-ceramide . These compounds share similar structural features and biological activities, but they differ in the length of their fatty acid chains and specific functional groups . The uniqueness of D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea lies in its specific molecular structure, which allows it to interact with cellular targets in a distinct manner compared to other ceramide compounds .
Properties
Molecular Formula |
C35H70N2O3 |
|---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea |
InChI |
InChI=1S/C35H70N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-35(40)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,38-39H,3-27,29,31-32H2,1-2H3,(H2,36,37,40)/b30-28+ |
InChI Key |
JQSYZQHPVKHGHT-SJCQXOIGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![17-acetyl-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12093691.png)


![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)

![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)

